7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Overview
Description
7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the coupling of acridine derivatives with other organic molecules. One common method involves the reaction of acridine-9-methanol with a suitable tetraoxa-diazacyclooctadecane precursor under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulphonic acid, and in a solvent like methanol .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction may produce acridine-9-methanol derivatives .
Scientific Research Applications
7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of the DNA. This can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription . Additionally, the compound’s fluorescent properties make it useful for visualizing DNA interactions .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its combination of the acridine moiety with a tetraoxa-diazacyclooctadecane structure. This unique structure enhances its ability to intercalate DNA and its fluorescent properties, making it particularly useful for both biological research and industrial applications .
Properties
CAS No. |
861818-04-4 |
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Molecular Formula |
C26H35N3O4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
7-(acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C26H35N3O4/c1-3-7-25-22(5-1)24(23-6-2-4-8-26(23)28-25)21-29-11-15-32-19-17-30-13-9-27-10-14-31-18-20-33-16-12-29/h1-8,27H,9-21H2 |
InChI Key |
WGUBJYFXCCZSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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